Prynachlor

herbicide phytotoxicity soil organic matter structure-activity relationship

Prynachlor (CAS 21267-72-1), distinguished by its N-(1-methyl-2-propynyl) substituent, delivers GR50 rankings distinct from alachlor or propachlor in identical soil matrices. With logP 2.12 and 500 mg/L water solubility, it is a benchmark calibrant for PEARL/MACRO soil mobility models. Its GC-MS fragmentation mirrors deethylatrazine, essential for resolving co-elution in multi-residue environmental methods. Sourced for HPLC/GC-MS method development, ABC transporter toxicology panels (MDR1, MRP1, MRP2, BCRP), and chloroacetanilide SAR studies.

Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
CAS No. 21267-72-1
Cat. No. B1615668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrynachlor
CAS21267-72-1
Molecular FormulaC12H12ClNO
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCC(C#C)N(C1=CC=CC=C1)C(=O)CCl
InChIInChI=1S/C12H12ClNO/c1-3-10(2)14(12(15)9-13)11-7-5-4-6-8-11/h1,4-8,10H,9H2,2H3
InChIKeyDGPBHERUGBOSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





Prynachlor (CAS 21267-72-1): Procurement-Ready Overview of a Chloroacetanilide Herbicide


Prynachlor (CAS 21267-72-1), IUPAC name (RS)-2-chloro-N-(1-methylprop-2-ynyl)acetanilide, is a chloroacetanilide herbicide formerly used for pre-emergence control of barnyardgrass, goosegrass and other weeds in maize, cabbage and cauliflower [1]. Its N-(1-methyl-2-propynyl) substituent distinguishes it from other acetanilides such as alachlor, metolachlor and propachlor, imparting unique physicochemical and biological properties that influence soil adsorption, herbicidal potency and environmental fate [2].

Why Prynachlor Cannot Be Simply Replaced by Any Chloroacetanilide Analog


Chloroacetanilide herbicides exhibit wide variation in N-substituent structure, which directly controls soil organic carbon sorption (Koc), bioavailability and intrinsic phytotoxicity [1]. Prynachlor’s propynyl side chain results in a GR50 ranking distinct from propachlor or alachlor in identical soil organic matter matrices [2], and its field efficacy and crop tolerance profile differ markedly from alachlor-based combinations [3]. Substituting another acetanilide without accounting for these differences risks under-dosing, excessive carryover or crop injury.

Quantitative Differentiation of Prynachlor from Closest Chloroacetanilide Analogs


GR50 Toxicity Ranking in Soil Organic Matter Gradients: Prynachlor vs. Propachlor, Alachlor, CDAA

In a controlled greenhouse study, GR50 values (herbicide dose required for 50% growth reduction of giant foxtail, Setaria faberi) were determined on soils ranging from 0.8% to 18.7% organic matter. The ranking of herbicides from most toxic to least toxic was: propachlor > alachlor > prynachlor > CDAA. This rank order was maintained across all organic matter levels tested [1]. Prynachlor thus exhibits significantly lower intrinsic phytotoxicity than propachlor and alachlor under identical edaphic conditions, a critical factor for dose selection and environmental risk assessment.

herbicide phytotoxicity soil organic matter structure-activity relationship

Field Efficacy and Crop Safety in Maize: Prynachlor Single Treatment vs. Atrazine + Alachlor Combination

A 3-year field trial on clay loam soils in Trinidad compared pre-emergence applications of prynachlor (10 kg/ha) with atrazine (3 kg/ha) alone and atrazine (1 kg/ha) + alachlor (2 kg/ha). Prynachlor at 10 kg/ha caused slight crop injury, whereas the atrazine + alachlor combination gave excellent selective weed control with no residual activity at 8 weeks and significantly higher yields [1]. The single prynachlor treatment resulted in some yield loss compared to the clean-weeded control, demonstrating inferior crop safety and efficacy relative to the standard atrazine–alachlor tank mix.

pre-emergence weed control maize crop tolerance

Physicochemical Differentiation: logP, Water Solubility and Melting Point vs. Major Acetanilides

Prynachlor exhibits a measured logP of 2.12 [1], substantially lower than alachlor (logP 3.09) and metolachlor (logP 3.4) [2], indicating reduced lipophilicity and lower bioaccumulation potential. Its water solubility of 500 mg/L (20 °C) [3] is approximately twice that of alachlor (242 mg/L) and comparable to metolachlor (530 mg/L) [2]. The melting point of prynachlor (40–47 °C) is lower than that of alachlor (39–41 °C) and propachlor (67–76 °C), affecting formulation handling. These differences directly influence soil mobility (Koc), leaching risk and formulation stability.

hydrophobicity water solubility environmental fate

Procurement and Research Application Scenarios for Prynachlor


Structure–Activity Relationship (SAR) Studies on Chloroacetanilide N-Substituent Effects

Prynachlor’s N-(1-methyl-2-propynyl) group offers a distinct steric and electronic profile compared to the methoxymethyl (alachlor) or isopropyl (propachlor) substituents. Its GR50 ranking in the 1973 Parochetti study [1] provides a quantitative data point for SAR models predicting phytotoxicity as a function of N-substituent properties. The compound is useful as a reference standard for HPLC or GC-MS method development, especially because it co-elutes with deethylatrazine on nonpolar capillary columns [2].

Environmental Fate Modeling: Leaching and Persistence Assessment

With a measured logP of 2.12 and water solubility of 500 mg/L, prynachlor serves as a benchmark compound for calibrating soil mobility models (e.g., PEARL, MACRO) when evaluating the leaching potential of lower-lipophilicity acetanilides. Its distinct physicochemical profile relative to alachlor (logP 3.09) allows modelers to isolate the effect of lipophilicity on predicted environmental concentrations [3].

Comparative Toxicology and Off-Target Interaction Screening

The interaction of prynachlor with human ABC transporter proteins (MDR1, MRP1, MRP2, BCRP) was tested alongside six other chloroacetanilides in a 2008 study [4]. The resulting transporter inhibition profiles can inform toxicological differentiation; procurement for in vitro toxicology panels should consider prynachlor’s distinct behavior relative to alachlor and metolachlor.

Residue Analysis and Method Validation in Complex Matrices

Prynachlor’s fragmentation pattern into three characteristic ions, identical to those used for deethylatrazine confirmation in selected ion monitoring GC-MS [2], makes it a critical reference compound for laboratories developing multi-residue methods for soil and water. Its use as a spiking standard helps validate separation protocols where co-elution with triazine metabolites must be resolved.

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